(-)-1,4-Di-O-methyl-L-threitol

Catalog No.
S1921439
CAS No.
50622-10-1
M.F
C6H14O4
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,4-Di-O-methyl-L-threitol

CAS Number

50622-10-1

Product Name

(-)-1,4-Di-O-methyl-L-threitol

IUPAC Name

(2S,3S)-1,4-dimethoxybutane-2,3-diol

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

QPXJVYUZWDGUBO-WDSKDSINSA-N

SMILES

COCC(C(COC)O)O

Canonical SMILES

COCC(C(COC)O)O

Isomeric SMILES

COC[C@@H]([C@H](COC)O)O

Chiral Synthons and Building Blocks:

(-)-1,4-Di-O-methyl-L-threitol is a valuable chiral synthon and building block in organic synthesis due to its stereochemistry and functional groups. The molecule possesses four hydroxyl groups, two of which are methylated at the 1 and 4 positions, resulting in a well-defined three-dimensional structure. The remaining two hydroxyl groups can be selectively modified to introduce various functionalities, allowing for the construction of complex chiral target molecules. Several research articles describe the utilization of (-)-1,4-Di-O-methyl-L-threitol for the synthesis of biologically active compounds, including carbohydrates and pharmaceuticals Sigma-Aldrich: .

Asymmetric Catalysis:

The chiral backbone of (-)-1,4-Di-O-methyl-L-threitol makes it a potential ligand for asymmetric catalysts. By coordinating with metal centers, the molecule can influence the reaction pathway and promote the formation of enantioenriched products. Research efforts are ongoing to explore the development of novel asymmetric catalysts using (-)-1,4-Di-O-methyl-L-threitol as a scaffold Echemi: .

(-)-1,4-Di-O-methyl-L-threitol is a chiral organic compound characterized by its unique molecular structure, which includes two methoxy groups attached to the 1 and 4 positions of the L-threitol backbone. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of biologically active molecules and pharmaceuticals. Its chirality is significant for applications in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are crucial in medicinal chemistry.

Currently, there is no documented information on the specific mechanism of action of (-)-1,4-Di-O-methyl-L-threitol. However, its structural similarity to other sugar derivatives suggests potential applications in various areas. For instance, it could act as a substrate for enzymes involved in carbohydrate metabolism or serve as a chiral building block in the synthesis of complex molecules []. Further research is needed to explore its potential mechanisms in biological systems.

The chemical reactivity of (-)-1,4-Di-O-methyl-L-threitol is primarily influenced by its functional groups. Key types of reactions include:

  • Substitution Reactions: The methoxy groups can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
  • Reduction Reactions: The compound can undergo reduction to yield the corresponding alcohols, often using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Under specific conditions, oxidation can introduce new functional groups, such as aldehydes or ketones.

Common reagents used in these reactions include:

  • Tosyl chloride for tosylation
  • Lithium aluminum hydride for reduction
  • Various nucleophiles for substitution reactions.

(-)-1,4-Di-O-methyl-L-threitol exhibits significant biological activity due to its structural properties. It has been studied for its potential as an enzyme inhibitor and therapeutic agent. Its ability to modulate biological pathways makes it a candidate for further research in drug development. Additionally, its role in reversible thiol modification is essential in cell signaling processes influenced by reactive oxygen species .

The synthesis of (-)-1,4-Di-O-methyl-L-threitol typically involves several key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups on L-threitol are protected using methanol under acidic conditions to form a methoxymethyl derivative.
  • Tosylation: The protected intermediate undergoes tosylation using tosyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity.

Alternative synthetic routes include variations in protecting group strategies and different nucleophilic substitutions .

(-)-1,4-Di-O-methyl-L-threitol finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs and biologically active compounds.
  • Synthetic Chemistry: Used as a building block in organic synthesis for complex molecule construction.
  • Research: It is utilized in studies exploring enzyme mechanisms and cellular processes due to its biochemical properties.

Research into the interaction of (-)-1,4-Di-O-methyl-L-threitol with biological targets has shown that it can modulate enzyme activity and influence cellular signaling pathways. Its ability to act as a thiol modifier has implications for understanding redox biology and oxidative stress responses . Further studies are needed to elucidate its full range of interactions and potential therapeutic effects.

Several compounds share structural similarities with (-)-1,4-Di-O-methyl-L-threitol, including:

  • (-)-1,4-Di-O-benzyl-L-threitol: This compound contains benzyl groups instead of methoxy groups and exhibits different reactivity profiles.
  • (-)-1,4-Di-O-tosyl-L-threitol: An analogue with tosyl groups that can participate in different substitution reactions.
  • (-)-1,4-Di-O-methyl-D-threitol: The enantiomer with a different spatial arrangement that may exhibit distinct biological activities.

Uniqueness

The uniqueness of (-)-1,4-Di-O-methyl-L-threitol lies in its specific chiral configuration and functional group arrangement. This configuration imparts distinct reactivity patterns compared to its analogues, making it particularly valuable for asymmetric synthesis and the production of enantiomerically pure compounds. Its role in biological systems further enhances its significance in medicinal chemistry and biochemistry .

XLogP3

-1.3

Dates

Modify: 2023-08-16

Explore Compound Types